N-[(2Z)-4-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline
Description
N-[(2Z)-4-(4-Chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline is a thiazole-derived Schiff base compound characterized by a 1,3-thiazol-2(3H)-ylidene core substituted with a 4-chlorophenyl group at position 4, a pyridin-3-ylmethyl group at position 3, and a 4-methoxyaniline moiety at position 2.
Properties
Molecular Formula |
C22H18ClN3OS |
|---|---|
Molecular Weight |
407.9 g/mol |
IUPAC Name |
4-(4-chlorophenyl)-N-(4-methoxyphenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2-imine |
InChI |
InChI=1S/C22H18ClN3OS/c1-27-20-10-8-19(9-11-20)25-22-26(14-16-3-2-12-24-13-16)21(15-28-22)17-4-6-18(23)7-5-17/h2-13,15H,14H2,1H3 |
InChI Key |
LJHQQLVCTPPKFU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)N=C2N(C(=CS2)C3=CC=C(C=C3)Cl)CC4=CN=CC=C4 |
Origin of Product |
United States |
Preparation Methods
- Unfortunately, I couldn’t find direct synthetic routes for this compound in the literature.
- similar thiazole derivatives are often synthesized via condensation reactions or cyclizations involving appropriate precursors.
- Industrial production methods may involve modifications of existing synthetic routes or optimization for large-scale production.
Chemical Reactions Analysis
- The compound may undergo various reactions, including:
Oxidation: Oxidative processes can modify the thiazole or aniline portions.
Reduction: Reduction reactions may affect the chlorophenyl or pyridine groups.
Substitution: Substituents on the phenyl ring can be replaced.
- Common reagents include oxidants (e.g., KMnO₄), reducing agents (e.g., NaBH₄), and nucleophiles (e.g., alkyl halides).
- Major products depend on reaction conditions and substituents.
Scientific Research Applications
Medicine: Thiazole derivatives often exhibit antimicrobial, antitumor, and anti-inflammatory properties.
Chemistry: They serve as building blocks for drug discovery.
Mechanism of Action
- The compound’s mechanism likely involves interactions with specific molecular targets.
- Further research is needed to elucidate its precise mode of action.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues from
The following compounds share structural motifs with the target molecule, enabling comparative analysis:
| Compound Name | Key Structural Features | Hypothesized Functional Differences |
|---|---|---|
| 1-[4-(4-Chlorophenyl)thiazol-2-yl]-2-(pentan-3-ylidene)hydrazine | Thiazole core with 4-chlorophenyl; hydrazine-linked pentan-3-ylidene | Reduced aromaticity compared to the target compound; hydrazine may enhance metal-chelation capacity |
| N-[(2Z)-5-(1-Methylethyl)-1,3-thiazol-2(3H)-ylidene]-2-pyridin-3-ylacetamide | Thiazole with isopropyl and pyridinylacetamide substituents | Acetamide group increases polarity; isopropyl may hinder π-π stacking interactions |
| N-[(4-Chlorophenyl)methyl]-2-(2,4-dioxo-1H-pyrimidin-6-yl)acetamide | Chlorophenylmethyl and pyrimidinone-acetamide side chains | Pyrimidinone introduces hydrogen-bonding sites; potential for nucleobase-like activity |
Key Observations :
- The 4-methoxyaniline moiety may confer enhanced redox activity compared to hydrazine or acetamide derivatives, as methoxy groups are electron-donating and stabilize radical intermediates.
Functional Comparison with 4(3H)-Quinazolinone Schiff Bases ()
Key differences include:
- Core Heterocycle: Quinazolinone (two nitrogen atoms) vs. thiazole (one nitrogen, one sulfur). Sulfur in thiazoles may enhance lipophilicity and membrane permeability.
- Bioactivity: Quinazolinone derivatives exhibit TMV inhibition (e.g., compound 3t), while the target thiazole’s activity remains uncharacterized.
Biological Activity
N-[(2Z)-4-(4-chlorophenyl)-3-(pyridin-3-ylmethyl)-1,3-thiazol-2(3H)-ylidene]-4-methoxyaniline, a thiazole derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. Thiazole compounds are recognized for their pharmacological potential, including antimicrobial, anticancer, anti-inflammatory, and other therapeutic effects. This article delves into the biological activity of this specific compound, supported by research findings and case studies.
Chemical Structure
The compound's structure can be represented as follows:
- IUPAC Name : N-(4-chlorophenyl)-2-{[(pyridin-3-yl)methyl]amino}benzamide
- Chemical Formula : C19H16ClN3O
- Molecular Weight : 337.803 g/mol
The biological activity of thiazole derivatives often involves interaction with various biological pathways, particularly through modulation of protein kinases and other signaling molecules. For instance, the compound may activate pathways such as:
- MAPK/ERK Pathway : Involved in cell proliferation and differentiation.
- PI3K/AKT Pathway : Plays a critical role in cell survival and metabolism.
These pathways are crucial for various cellular functions, including angiogenesis and apoptosis.
Antimicrobial Activity
Thiazole derivatives have shown significant antimicrobial properties. A study evaluated various thiazole compounds against a range of bacteria and fungi. The results indicated that certain derivatives exhibited promising antibacterial and antifungal activities:
| Compound | Bacterial Target | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1a | E. faecalis | 100 μg/mL |
| 2c | C. albicans | 3.92 mM |
| 5b | A. niger | 4.01 mM |
The presence of electron-withdrawing groups (e.g., NO₂) and electron-donating groups (e.g., OMe) on the benzene ring enhanced the antimicrobial activity of these compounds .
Anticancer Activity
Research has indicated that thiazole derivatives can induce apoptosis in cancer cells through various mechanisms. For example, they may interact with specific receptors or enzymes involved in cancer progression:
- In vitro studies demonstrated that certain thiazole compounds inhibited tumor cell proliferation by inducing cell cycle arrest and apoptosis.
A notable study reported that a related thiazole derivative showed significant cytotoxicity against human cancer cell lines with IC50 values in the low micromolar range .
Anti-inflammatory Activity
Thiazole derivatives have also been investigated for their anti-inflammatory properties. The mechanism often involves inhibition of pro-inflammatory cytokines and enzymes such as COX-2:
- A study highlighted that some thiazole compounds significantly reduced levels of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages, suggesting potential therapeutic applications in inflammatory diseases .
Case Study 1: Antimicrobial Efficacy
In a comparative study of several thiazole derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. The results indicated moderate antibacterial activity with MIC values comparable to established antibiotics.
Case Study 2: Anticancer Potential
Another investigation focused on the anticancer effects of thiazole derivatives on breast cancer cells. The study found that treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through the mitochondrial pathway.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
